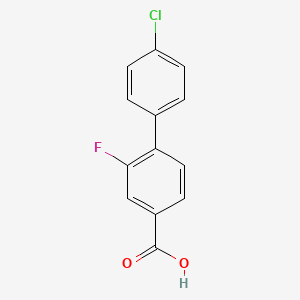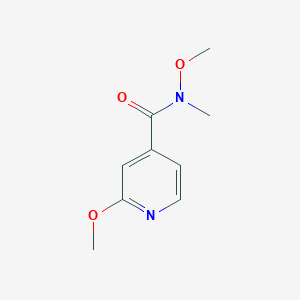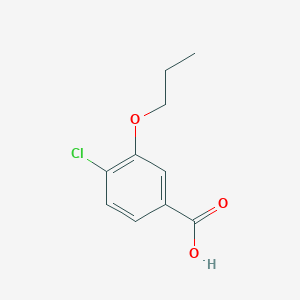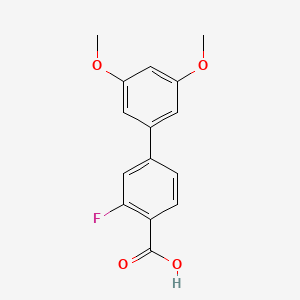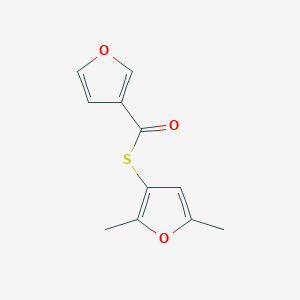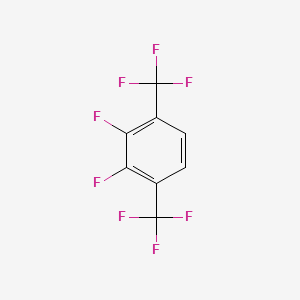
2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Overview
Description
2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H2F8 and a molecular weight of 250.09 . It is used as a building block in various chemical syntheses .
Synthesis Analysis
The synthesis of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene has been studied . One method involves the reaction of 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate with (Trifluoromethyl)trimethylsilane .Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene consists of a benzene ring with two trifluoromethyl groups attached at the 1 and 4 positions, and two fluorine atoms attached at the 2 and 3 positions .Physical And Chemical Properties Analysis
2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene has a molecular weight of 250.09 and a molecular formula of C8H2F8 . Its physical and chemical properties have not been extensively studied.Scientific Research Applications
1. Material Science: Thermally Activated Delayed Fluorescence (TADF) Emitters
- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” is used as an acceptor with hydrogen bonding sites in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures. These compounds are used as emitters exhibiting thermally activated delayed fluorescence (TADF) .
- Methods of Application : The compound is combined with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties. The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .
- Results or Outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
2. Organic Synthesis and Pharmaceutical Intermediates
- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
- Results or Outcomes : The outcomes would also depend on the specific synthesis or pharmaceutical process. The compound could potentially be used to synthesize a wide range of organic compounds or pharmaceuticals .
3. Optoelectronic Devices
- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” can be used in optoelectronic devices for optical clarity .
- Methods of Application : The compound can be used as a low-refractive index coating for optical devices, providing protective coating for chemical resistance, release coating, and sight window for harsh chemical environments .
- Results or Outcomes : The use of this compound in optoelectronic devices can enhance their performance by improving optical clarity and providing resistance to harsh chemical environments .
4. Fuel Cell Applications
- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” can be used in fuel cell applications .
- Methods of Application : The compound can be dissolved in supercritical CO2 as a solvent and used as an activated layer that forms an electrode for fuel cell applications .
- Results or Outcomes : The use of this compound in fuel cells can enhance their performance and efficiency .
5. Organic Nanofiltration Membrane
- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” can be used in the fabrication of organic nanofiltration membrane with polytetrafluoroethylene (PTFE) that can be used in the extraction of hexane from crude mixture of soybean oil .
- Methods of Application : The compound can be dissolved in supercritical CO2 as a solvent and used as an activated layer that forms an electrode for fuel cell applications .
- Results or Outcomes : The use of this compound in the fabrication of organic nanofiltration membrane can enhance the performance and efficiency of the extraction process .
6. Chemical Resistance Coating
- Summary of Application : “2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene” can be used as a protective coating for chemical resistance .
- Methods of Application : The compound can be used as a low-refractive index coating for optical devices, providing protective coating for chemical resistance, release coating, and sight window for harsh chemical environments .
- Results or Outcomes : The use of this compound as a protective coating can enhance the durability and lifespan of the coated devices by providing resistance to harsh chemical environments .
properties
IUPAC Name |
2,3-difluoro-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F8/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYZOCIRIBZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



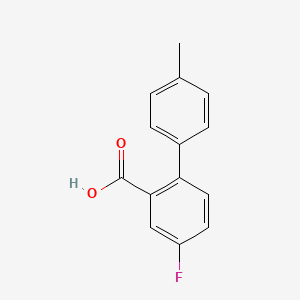
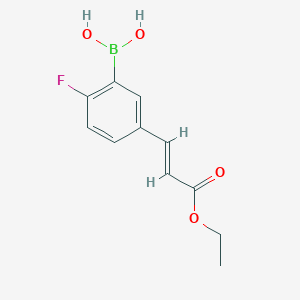
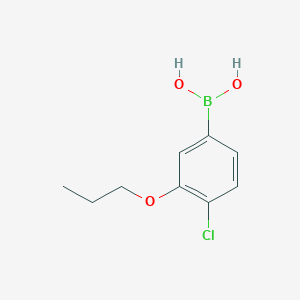

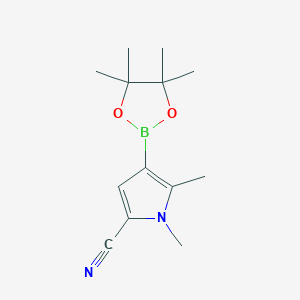
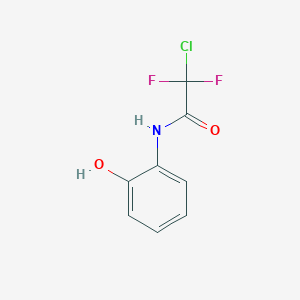
![Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride](/img/structure/B1454822.png)

![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)
